molecular formula C21H20N4OS B2594496 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1448053-81-3

2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2594496
CAS No.: 1448053-81-3
M. Wt: 376.48
InChI Key: KVBTVZGLFURPFN-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of the Benzimidazole and Thiazole Rings: This step involves the formation of a carbon-nitrogen bond between the benzimidazole and thiazole rings, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The thiazole ring can interact with cellular membranes, disrupting their function. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-1-yl)-N-(2-(o-tolyl)thiazol-5-yl)acetamide: Similar structure but lacks the methyl group on the thiazole ring.

    2-(1H-benzo[d]imidazol-1-yl)-N-((4-methylthiazol-5-yl)methyl)acetamide: Similar structure but lacks the o-tolyl group on the thiazole ring.

    2-(1H-benzo[d]imidazol-1-yl)-N-(2-(o-tolyl)thiazol-4-yl)acetamide: Similar structure but has the thiazole ring substituted at a different position.

Uniqueness

The uniqueness of 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the benzimidazole and thiazole rings, along with the acetamide group, provides a unique combination of properties that can be exploited for various applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-7-3-4-8-16(14)21-24-15(2)19(27-21)11-22-20(26)12-25-13-23-17-9-5-6-10-18(17)25/h3-10,13H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBTVZGLFURPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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